1-Methyl-4-piperidon

Übersicht

Beschreibung

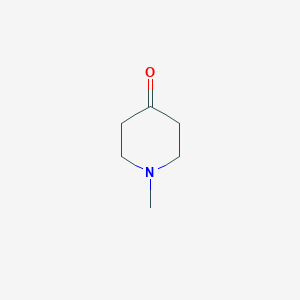

1-Methyl-4-piperidone is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is widely used in various industrial and scientific applications due to its unique chemical properties. It appears as a transparent yellow to orange liquid and is known for its role as an intermediate in organic synthesis and as a solvent.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 1-Methyl-4-piperidone serves as a crucial building block for synthesizing pharmaceuticals and agrochemicals. Its utility extends to:

- Synthesis of Organic Compounds: Used as an intermediate for producing various derivatives that exhibit significant biological activities.

- Fulvene Derivatives: Through reactions with cyclopentadiene, it yields compounds with extended conjugated systems.

Biology

1-Methyl-4-piperidone is instrumental in biological research for:

- Drug Development: It is involved in creating compounds with potential anticancer, antiviral, and antimicrobial properties.

- Biologically Active Molecules: Acts as a precursor for synthesizing agents that target specific biological pathways.

Medicine

The medical applications of 1-Methyl-4-piperidone are diverse:

- Anticancer Agents: Compounds derived from this piperidone have shown promising results against various cancer cell lines (e.g., MDA-MB231 for breast cancer).

- Anti-inflammatory Properties: Certain derivatives demonstrate potential as substitutes for curcumin in treating inflammation-related conditions .

Case Study 1: Anticancer Activity

Research has demonstrated that 3,5-bis(ylidene)-4-piperidones exhibit potent antiproliferative effects against several cancer cell lines. For instance, one study reported that these compounds inhibited the growth of MDA-MB231 (breast) and PC3 (pancreatic) cancer cells more effectively than curcumin . The mechanism involved the inhibition of pro-angiogenic transcription factors.

Case Study 2: Antifungal Activity

A study focused on the antifungal properties of derivatives synthesized from 1-Methyl-4-piperidone revealed significant activity against Candida albicans and Aspergillus niger. The most potent compound showed IC90 values of against Saccharomyces cerevisiae .

| Compound Name | Activity Type | Target Cell Line | IC50/MIC Values |

|---|---|---|---|

| 3,5-Bis(2-fluorobenzylidene)-4-piperidone | Antiproliferative | MDA-MB231 (breast cancer) | Higher than curcumin |

| 3,5-Dibenzylidene-1-methylpiperidin-4-one | Antifungal | C. albicans | |

| N-Arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | RAW264.7 macrophages | Inhibition of IL-6 |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Condensation | 1-Methyl-4-piperidone + Aldehyde | Fulvene Derivatives |

| Cyclization | 1-Methyl-4-piperidone + Lithium | Spiro[isobenzofuran] derivatives |

Wirkmechanismus

Target of Action

1-Methyl-4-piperidone is a derivative of piperidine . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .

Mode of Action

Piperidine derivatives, which 1-methyl-4-piperidone is part of, are known to interact with various biological targets leading to their diverse therapeutic applications .

Biochemical Pathways

It’s worth noting that piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Piperidine derivatives, which 1-methyl-4-piperidone is part of, are known to have diverse biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, which include 1-Methyl-4-piperidone, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Some piperidine derivatives have been found to exhibit anti-inflammatory properties and can affect various types of cells

Molecular Mechanism

It has been suggested that it may be involved in the α,β-dehydrogenation of β-N-substituted saturated ketones . This process involves the cleavage of the C–H α and C–H β bonds in that order .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can undergo various chemical reactions over time

Dosage Effects in Animal Models

It is known that piperidine derivatives can have various effects in animal models, depending on the dosage

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways

Transport and Distribution

It is known that piperidine derivatives can interact with various transporters and binding proteins

Subcellular Localization

It is known that piperidine derivatives can be localized to various subcellular compartments

Vorbereitungsmethoden

1-Methyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and cost-effective method to produce 1-Methyl-4-piperidone . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields tertiary propargylamines . Industrial production often involves the reaction of piperidine with formaldehyde and methylamine under controlled conditions .

Analyse Chemischer Reaktionen

1-Methyl-4-piperidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield N-methyl-4-piperidinol.

Substitution: It can participate in substitution reactions with electrophiles or nucleophiles.

Cyclization: It can form spiropiperidine rings when reacted with malononitrile and electrophiles.

Common reagents used in these reactions include zinc, acetic acid, benzaldehyde, and malononitrile. Major products formed from these reactions include spiropiperidine rings and N-methyl-4-piperidinol .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-piperidone can be compared with other piperidine derivatives such as:

N-Methyl-2-piperidone: Similar in structure but differs in the position of the methyl group.

1-Benzyl-4-piperidone: Contains a benzyl group instead of a methyl group, leading to different chemical properties and applications.

1-Ethyl-4-piperidone: Contains an ethyl group, which affects its reactivity and use in synthesis.

1-Methyl-4-piperidone is unique due to its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Biologische Aktivität

1-Methyl-4-piperidone (also known as N-methyl-4-piperidone) is a versatile compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by research findings and case studies.

1-Methyl-4-piperidone has the molecular formula and is characterized by a piperidone structure with a methyl group attached to the nitrogen atom. Its unique structure contributes to its diverse biological activities.

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of 1-methyl-4-piperidone derivatives. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that various derivatives exhibit potent antiproliferative effects against cancer cell lines such as MDA-MB231 (breast), PC3 (pancreatic), and HepG2 (liver) with IC50 values significantly lower than standard chemotherapeutic agents like melphalan and doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-Bis(ylidene)-4-piperidone | MDA-MB231 | 2.07 | |

| 3,5-Bis(arylidene)-4-piperidones | HepG2 | <10 | |

| 1-(alkylsulfonyl)-3,5-bis(arylidene)-4-piperidinones | HCT116 | <5 |

- Mechanism of Action : The antitumor activity is often attributed to the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .

Antimicrobial Activity

1-Methyl-4-piperidone has also shown promising antimicrobial properties:

- Inhibition of Fungal Growth : A study evaluated its derivatives against various fungi, including Candida albicans and Aspergillus niger. The most potent derivative exhibited an MIC value of against A. niger, highlighting its potential as an antifungal agent .

Anti-inflammatory Activity

The anti-inflammatory effects of 1-methyl-4-piperidone derivatives have been extensively studied:

- Reduction of Inflammatory Markers : Compounds derived from 1-methyl-4-piperidone have shown efficacy in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 cells stimulated with lipopolysaccharide (LPS). These compounds demonstrated similar or superior anti-inflammatory effects compared to curcumin .

Case Studies

Several case studies illustrate the biological activity of 1-methyl-4-piperidone:

- Antitumor Efficacy in Animal Models : In vivo studies using mouse models have shown that certain derivatives significantly reduce tumor size without causing substantial toxicity to normal tissues .

- Synergistic Effects with Other Drugs : Research indicates that combining 1-methyl-4-piperidone derivatives with established chemotherapeutic agents can enhance overall efficacy while minimizing side effects .

Eigenschaften

IUPAC Name |

1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPVABNAQUEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162735 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-73-4 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-methyl-4-piperidone?

A1: 1-Methyl-4-piperidone has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize 1-methyl-4-piperidone?

A2: Researchers utilize various spectroscopic methods to characterize this compound, including Fourier transform microwave spectroscopy (FT-MW) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and mass spectrometry (MS) []. These techniques provide valuable information about the compound's structure, conformation, and fragmentation patterns.

Q3: What are the conformational properties of the six-membered heterocyclic ring in 1-methyl-4-piperidone?

A3: Studies using FT-MW spectroscopy revealed that the six-membered ring of 1-methyl-4-piperidone exists in two conformations due to nitrogen inversion. These conformations are characterized by the N-methyl group occupying either an equatorial (more stable) or axial position. []

Q4: Can 1-methyl-4-piperidone be used as a catalyst?

A4: While not a catalyst itself, 1-methyl-4-piperidone serves as a valuable starting material and reagent in various chemical reactions. For instance, it acts as a hydride acceptor in Oppenauer oxidations, a mild and often selective method for converting alcohols to aldehydes or ketones. []

Q5: What type of reactions can 1-methyl-4-piperidone undergo?

A5: 1-Methyl-4-piperidone readily participates in reactions with active methylene compounds [], undergoes alkyl nitrate nitration [], and acts as a reactant in the Asinger reaction []. These reactions highlight its versatility as a building block in organic synthesis.

Q6: Have computational methods been employed to study 1-methyl-4-piperidone?

A6: Yes, density functional theory (DFT) calculations have been instrumental in understanding the vibrational spectra and assigning fundamental vibrational modes of 1-methyl-4-piperidone. [] These computational studies provide valuable insights into the molecule's electronic structure and vibrational properties.

Q7: How do structural modifications of 1-methyl-4-piperidone impact its biological activity?

A7: Research on derivatives of 1-methyl-4-piperidone, specifically 3,5-diarylidene-4-piperidones, has demonstrated the significant impact of structural modifications on biological activity. Studies investigating their cytotoxic properties revealed correlations between the physicochemical constants of aromatic substituents and their activity against human tumor cell lines and L1210 leukemia cells. [, ] Modifications influencing parameters like molar refractivity (MR) and fragment constants (f) were linked to changes in cytotoxicity.

Q8: What kind of compounds can be synthesized using 1-methyl-4-piperidone as a starting material?

A8: Researchers have successfully synthesized a diverse range of compounds starting from 1-methyl-4-piperidone. These include:

- Fulvenes: Condensation reactions with cyclopentadiene yield fulvene derivatives with heterocyclic substituents, showcasing its utility in creating extended conjugated systems. []

- Spiropyranopiperidines: A one-pot domino reaction using 1-methyl-4-piperidone, dimethyl acetylenedicarboxylate (DMAD), and malononitrile, catalyzed by [bmIm]Br and KOH, provides access to chiral heterocyclic spiropyranopiperidine derivatives. []

- Spiro[isobenzofuran-1(3H),4'-piperidines]: These compounds, with potential as central nervous system agents, have been synthesized using 1-methyl-4-piperidone and lithiated 2-bromobenzhydryl methyl ether, followed by cyclization. []

- Glycidic Esters: Darzens condensation reactions using 1-methyl-4-piperidone as the starting ketone provide a route to glycidic esters, investigated for potential antispasmodic activity. []

Q9: How can 1-methyl-4-piperidone be used to synthesize compounds with potential therapeutic applications?

A9: The versatility of 1-methyl-4-piperidone as a building block enables the synthesis of diverse compounds, some of which hold potential therapeutic value. Examples include:

- Postganglionic Parasympathetic Blocking Agents: Synthesis of ketals and hemithioketals of 1-methyl-4-piperidone has been explored for developing potential postganglionic parasympathetic blocking agents. []

- Antispasmodics: Glycidic esters derived from 1-methyl-4-piperidone through Darzens condensation reactions represent potential candidates for antispasmodic agents. []

- Central Nervous System Agents: Spiro[isobenzofuran-1(3H),4'-piperidines], synthesized using 1-methyl-4-piperidone, hold promise as potential central nervous system agents, including antidepressants. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.